methyl 1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylate
Description
Methyl 1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a nitro-functionalized 1,2,4-triazole moiety via a methylene bridge.
Properties
IUPAC Name |
methyl 1-[(3-nitro-1,2,4-triazol-1-yl)methyl]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6O4/c1-18-7(15)6-2-3-12(10-6)5-13-4-9-8(11-13)14(16)17/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKSPJCMKJXCRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CN2C=NC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylate typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with a pyrazole derivative under specific conditions. One common method includes the use of dibromisocyanuric acid as a catalyst . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process that includes the preparation of intermediates followed by their coupling under optimized conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using agents like DIBAL-H to yield different derivatives.
Substitution: The triazole and pyrazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include dibromisocyanuric acid, DIBAL-H, and various nucleophiles. The reactions typically require controlled temperatures, inert atmospheres, and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield amino derivatives, while substitution reactions can introduce various functional groups onto the triazole or pyrazole rings .
Scientific Research Applications
Methyl 1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in developing new drugs for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole-Pyrazole Hybrid Scaffolds
Table 1: Key Structural and Molecular Features of Analogues
Key Observations:
- Nitro Group Influence: The target compound’s nitro group on the triazole ring may enhance electrophilic reactivity compared to amino or trifluoromethyl substituents in analogues (e.g., 956392-66-8, 956392-54-4). This could affect stability, solubility, or biological activity .
- Linkage Variations : The methylene bridge in the target contrasts with thioether linkages in other derivatives (), which may alter metabolic stability or binding interactions in pesticidal applications .
- Ester vs.
Functional Analogues in Agrochemicals
Table 2: Triazole-Containing Pesticides for Comparative Analysis
Key Observations:
- Triazole Role : The triazole ring in ipconazole and epoxiconazole is critical for antifungal activity by inhibiting sterol biosynthesis. The nitro group in the target compound may confer distinct reactivity but lacks documented pesticidal data .
Biological Activity
Methyl 1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylate (commonly referred to as MNT) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
MNT has the molecular formula and a molecular weight of approximately 232.19 g/mol. The compound features a pyrazole ring substituted with a triazole moiety, which is critical for its biological activity.
Structural Formula
MNT exerts its biological effects primarily through the modulation of enzyme activities and interaction with cellular pathways. The nitro group in the triazole ring is believed to play a crucial role in its pharmacological effects by participating in redox reactions and influencing signaling pathways.
Antimicrobial Activity
Research indicates that MNT exhibits antimicrobial properties against various bacterial strains. A study demonstrated that MNT has significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Anticancer Activity
MNT has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study: Apoptosis Induction
In a study involving human breast cancer cells (MCF-7), treatment with MNT resulted in:
- Cell Viability Reduction : Decreased by 50% at a concentration of 10 µM.
- Caspase Activation : Significant increase in caspase-3 and caspase-9 activities, indicating apoptosis.
Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory properties of MNT. It has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases.
| Cytokine | Control (pg/mL) | MNT Treatment (pg/mL) |
|---|---|---|
| TNF-α | 1000 | 300 |
| IL-6 | 800 | 200 |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing methyl 1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylate?
- Methodology : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common approach for triazole-pyrazole hybrids. For example, reactions involving nitro-substituted triazoles and pyrazole precursors in THF/water (1:1) with copper sulfate and sodium ascorbate at 50°C for 16 hours yield products after extraction and column chromatography . Multi-step syntheses may also involve esterification of intermediates, as seen in analogous pyrazole-carboxylates .
Q. What safety precautions are critical when handling this compound?
- Guidelines : Due to the nitro group and heterocyclic structure, wear nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation. Nitro-containing compounds may pose explosive risks under extreme conditions; avoid open flames and high temperatures .
Q. Which spectroscopic techniques confirm the compound’s structure?
- Characterization :
- 1H NMR : Analyze proton environments (e.g., nitro-triazole protons at δ 8.61 ppm, pyrazole protons at δ 6.62–6.73 ppm) in DMSO-d6 .
- ESI-MS : Confirm molecular weight via [M+1] peaks (e.g., m/z 450.2 for similar triazole-pyrazoles) .
- FT-IR : Identify ester carbonyl (C=O) stretches near 1700 cm⁻¹ and nitro group (NO₂) around 1520 cm⁻¹ .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound?
- Optimization Strategies :
- Catalyst Loading : Increase copper sulfate (0.2–0.3 equiv) to accelerate CuAAC without side reactions .
- Solvent Systems : Use THF/water (1:1) for solubility and reactivity balance .
- Purification : Employ gradient column chromatography (hexane/ethyl acetate) to separate nitro-triazole byproducts .
Q. How to resolve contradictions in spectral data between synthesis batches?
- Troubleshooting :
- Deuterated Solvent Effects : Ensure consistent solvent choice (e.g., DMSO-d6 vs. CDCl3) to avoid peak shifts .
- Impurity Analysis : Compare HPLC retention times with reference standards; adjust recrystallization solvents (e.g., ethanol/water) for purity .
- X-ray Crystallography : Resolve ambiguous proton assignments via single-crystal structure determination .
Q. What computational methods predict the compound’s reactivity or binding interactions?
- Modeling Approaches :
- DFT Calculations : Simulate electron density maps for nitro group reactivity and ester hydrolysis pathways .
- Molecular Docking : Use PyMOL or AutoDock to assess interactions with biological targets (e.g., enzymes inhibited by triazole-pyrazole hybrids) .
Q. How does crystal packing influence physicochemical properties?
- Structural Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
